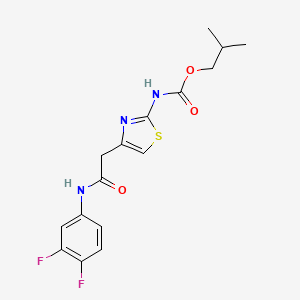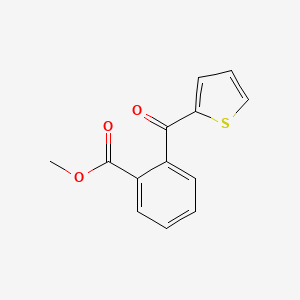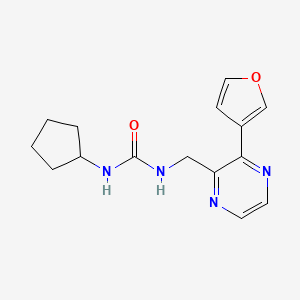
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea, also known as HMSBU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the expression of certain tumor markers, and induce apoptosis in cancer cells. In addition, this compound has been reported to have antioxidant properties and to increase the activity of certain antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea in lab experiments is its high purity and yield. In addition, its anti-inflammatory and anti-tumor properties make it a useful tool for studying these processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea. Some possible areas of investigation include its potential use in the treatment of inflammatory and tumor-related diseases, its use as a diagnostic tool for cancer, and its potential use as a pesticide. In addition, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity.
Métodos De Síntesis
The synthesis of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea involves the reaction of 1,4-butandiol with thioacetic acid followed by the reaction with 2-methoxyethylisocyanate. The final product is obtained by the reaction of the intermediate product with hydroxylamine hydrochloride. This method has been reported to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea has been extensively studied for its potential applications in various fields. In the biomedical field, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for cancer. In addition, this compound has been investigated for its potential use in the agricultural industry as a pesticide.
Propiedades
IUPAC Name |
1-(2-hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-14-5-4-10-9(13)11-7-8(12)3-6-15-2/h8,12H,3-7H2,1-2H3,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQZUNBMNVUYLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(CCSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2360118.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2360121.png)

![(Z)-N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2360127.png)

![2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2360130.png)
![3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2360133.png)




![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
